molecular formula C18H12ClN3O2S B11623496 (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Katalognummer: B11623496
Molekulargewicht: 369.8 g/mol
InChI-Schlüssel: OQJLEUZIDBADIM-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Key structural attributes include:

  • 2-(2-chlorophenyl) substituent: A chlorinated aromatic ring at position 2, contributing electron-withdrawing effects.
  • 5-(4-methoxybenzylidene) group: A benzylidene moiety with a para-methoxy substituent, introducing steric bulk and electron-donating properties.
  • E-configuration: The double bond geometry in the benzylidene group is specified as trans, influencing molecular packing and intermolecular interactions .

Its synthesis likely follows established routes for analogous thiazolo-triazol derivatives, involving condensation reactions and characterization via NMR, IR, and LCMS .

Eigenschaften

Molekularformel

C18H12ClN3O2S

Molekulargewicht

369.8 g/mol

IUPAC-Name

(5E)-2-(2-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12ClN3O2S/c1-24-12-8-6-11(7-9-12)10-15-17(23)22-18(25-15)20-16(21-22)13-4-2-3-5-14(13)19/h2-10H,1H3/b15-10+

InChI-Schlüssel

OQJLEUZIDBADIM-XNTDXEJSSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2

Kanonische SMILES

COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds through a Knoevenagel-type condensation mechanism, where the active methylene group adjacent to the triazole ring undergoes nucleophilic attack on the aldehyde carbonyl carbon. Typical molar ratios include:

  • 1.0 eq. thiazolo-triazole precursor

  • 1.2 eq. 4-methoxybenzaldehyde

  • 1.0 eq. chloroacetic acid

  • 2.0 eq. AcONa

The acetic acid/acetic anhydride (AcOH:Ac₂O) solvent system (1:1 v/v) facilitates both reaction progression and byproduct removal through azeotropic distillation.

Table 1: Multi-Component Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature110-120°C<80°C: <40% yield
120°C: 78-82% yield
Reaction Time3-4 hours<2h: Incomplete conversion
>5h: Decomposition
Solvent RatioAcOH:Ac₂O (1:1)Pure AcOH: 65% yield
Mixed: 82% yield
Catalyst Loading200 mol% AcONa<150 mol%: Slow kinetics

Stepwise Synthesis Approach

For laboratories requiring intermediate isolation, a sequential two-step method proves advantageous:

Thiazolo-Triazole Core Formation

Initial synthesis of 2-(2-chlorophenyl)-1,3-thiazolo[3,2-b][1,2,]triazol-6(5H)-one via cyclocondensation of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid. Key considerations:

  • pH control during cyclization (pH 6.5-7.0) prevents ring-opening side reactions

  • Ethanol/water (3:1) solvent mixture enables high-purity crystallization

Benzylidene Conjugation

Subsequent aldol condensation introduces the 4-methoxybenzylidene moiety:

  • Dissolve core compound (1.0 eq.) in anhydrous DMF

  • Add 4-methoxybenzaldehyde (1.5 eq.) and piperidine (0.1 eq.) as base catalyst

  • Heat at 90°C under nitrogen for 6-8 hours

  • Precipitate product via ice-water quench (85-88% yield)

Industrial-Scale Production Techniques

Scaling up synthesis requires addressing heat transfer and mixing efficiency challenges:

Continuous Flow Reactor Design

A tubular flow system with the following parameters enhances productivity:

  • Reactor Volume: 50 L

  • Flow Rate: 10 L/hr

  • Temperature Zones:

    • Zone 1 (Mixing): 25°C

    • Zone 2 (Reaction): 115°C

    • Zone 3 (Quench): 5°C

This configuration achieves 92% conversion efficiency with 15% reduced solvent consumption compared to batch processes.

Table 2: Batch vs. Continuous Flow Performance Metrics

MetricBatch ProcessContinuous Flow
Annual Output150 kg480 kg
Purity98.2%99.1%
Energy Consumption85 kWh/kg62 kWh/kg
Solvent Recovery78%92%

Purification and Isolation Strategies

Final product quality depends on effective purification:

Crystallization Optimization

  • Solvent System: Ethyl acetate/n-hexane (1:4 v/v)

  • Cooling Profile: Linear ramp from 60°C to -10°C over 12 hours

  • Crystal Habit Modification: 0.5% w/w polyethylene glycol 6000 additive produces uniform needle-shaped crystals

Chromatographic Methods

For pharmaceutical-grade material:

  • Column: Silica gel 60 (230-400 mesh)

  • Mobile Phase: Gradient from 100% DCM to 5% MeOH/DCM

  • Retention Factor (k'): 3.8-4.2

Analytical Characterization Protocols

Rigorous quality control ensures structural fidelity:

5.1 Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6):
    δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (s, 1H, benzylidene-H), 3.87 (s, 3H, OCH3)

  • FT-IR (KBr): 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch)

5.2 Chromatographic Purity
HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 65:35 MeCN/H2O (0.1% TFA)

  • Retention Time: 6.8 ± 0.2 min

Challenges and Mitigation Strategies

Z/E Isomerization Control

The exocyclic double bond exhibits temperature-dependent isomerization:

  • At 25°C: 95:5 E/Z ratio

  • At 80°C: 82:18 E/Z ratio
    Mitigation: Rapid cooling post-reaction and storage at -20°C

Scale-Up Impurity Profile

Common byproducts include:

  • Hydrolyzed product (2-chlorophenyl triazole-carboxylic acid)

  • Di-condensation adduct
    Control measures:

  • Strict anhydrous conditions (<50 ppm H2O)

  • Stoichiometric aldehyde control (±2% deviation)

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-2-(2-Chlorphenyl)-5-(4-Methoxybenzyliden)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in saurer Lösung.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Amine in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

    Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole-6(5H)-one possess significant anticancer properties. For instance, a study demonstrated that certain synthesized compounds exhibited cytotoxic effects against various cancer cell lines without affecting normal cells. The structure-activity relationship (SAR) analysis revealed that modifications in the molecular structure could enhance anticancer activity .

Antimicrobial Effects

The compound has also shown promise as an antimicrobial agent. Research published in Pharmaceuticals highlighted the synthesis of thiophene-linked triazoles and their evaluation for antimicrobial activity. Some derivatives demonstrated effective inhibition against bacterial strains, indicating a potential application in treating infections .

Synthesis and Structural Insights

The synthesis of (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from simpler precursors. The process often includes cyclization reactions under specific conditions to form the thiazole and triazole rings . The structural characteristics of this compound contribute significantly to its biological activity.

Case Study 1: Anticancer Activity

In one study focusing on novel thiazolo[3,2-b][1,2,4]triazole derivatives, compounds similar to (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one were tested against various cancer cell lines. The results indicated that specific modifications led to enhanced potency against cancer cells while maintaining low toxicity towards normal cells .

CompoundCancer Cell LineIC50 (µM)Toxicity
Compound AHT2912Low
Compound BMCF-78Low
Compound CA54915Moderate

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

DerivativeBacterial StrainMIC (µg/mL)
Derivative XStaphylococcus aureus32
Derivative YEscherichia coli64

Future Directions and Potential Applications

The ongoing research into thiazolo[3,2-b][1,2,4]triazole derivatives suggests several potential applications:

  • Drug Development : The promising anticancer and antimicrobial properties indicate potential for developing new therapeutic agents.
  • Pharmaceutical Formulations : Given their unique structures and activities, these compounds could be integrated into novel drug formulations targeting resistant infections or specific cancer types.
  • Further SAR Studies : Continued exploration of the structure-activity relationships could lead to more effective derivatives with optimized pharmacological profiles.

Wirkmechanismus

The mechanism of action of (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on the evidence:

Table 1: Structural and Physical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm)
Target Compound: (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)thiazolo-triazolone 2-ClPh, 4-OMeBz C₁₉H₁₃ClN₃O₂S 406.84 Not reported Not reported Likely methoxy protons at ~δ3.8–3.9
(5E)-2-(4-chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo-triazolone 4-ClPh, 2-OEtBz C₁₉H₁₄ClN₃O₂S 383.85 Not reported Not reported Ethoxy protons at δ1.4 (t), δ4.1 (q)
(5E)-2-(2,4-dichlorophenyl)-5-(4-dimethylaminobenzylidene)thiazolo-triazolone 2,4-Cl₂Ph, 4-NMe₂Bz C₂₀H₁₅Cl₂N₄OS 445.33 Not reported Not reported NMe₂ protons at δ2.9–3.1
(Z)-5-(2-fluorobenzylidene)-2-(phenylamino)thiazolo-triazolone 2-FBz, NHPh C₁₆H₁₀Cl₂N₂OS 349.35 Not reported Not reported Fluorine-coupled aromatic protons at δ7.7–8.2
(Z)-5-(2-methoxybenzylidene)thiazolo-triazolone (2b) 2-OMeBz C₁₂H₉N₃O₂S 259.28 196–198 54 Methoxy protons at δ3.95

Key Observations:

Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy, diethylamino) correlate with higher melting points (e.g., 2e: 232–234°C) compared to halogenated derivatives (2a: 192–193°C) due to enhanced dipole interactions . The target compound’s 4-methoxy group may increase melting points relative to its 2-methoxy analog (2b) due to para-substitution symmetry.

Synthetic Yields: Yields for thiazolo-triazol derivatives range from 53% to 67%, influenced by steric hindrance and electronic effects. For example, bulky diethylamino groups (2e: 67% yield) show higher efficiency than smaller substituents (2d: 53%) .

Spectral Characteristics :

  • Methoxy protons in para-substituted derivatives (target compound) are expected near δ3.8–3.9, distinct from ortho-methoxy analogs (δ3.95 in 2b) due to differing electronic environments .
  • Chlorine substituents in aromatic rings (e.g., 2-ClPh in the target) deshield adjacent protons, shifting ¹H-NMR signals upfield compared to fluorine analogs .

Biological Relevance :

  • While specific data for the target compound are lacking, related derivatives with electron-withdrawing groups (e.g., Cl, F) exhibit enhanced antimicrobial activity compared to electron-donating substituents (e.g., OMe) .

Biologische Aktivität

The compound (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4OSC_{18}H_{15}ClN_4OS, with a molecular weight of approximately 366.85 g/mol. The structure features a thiazole ring fused with a triazole moiety and substituted aromatic groups that are thought to enhance its biological activity.

Antimicrobial Activity

Thiazolo[3,2-b][1,2,4]triazoles have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of this class show activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Case Study : A study evaluated the antimicrobial efficacy of several thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited greater antibacterial activity than those with electron-donating groups .

Anti-inflammatory Effects

In addition to antimicrobial properties, these compounds have demonstrated anti-inflammatory effects. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.

  • Research Findings : A comparative analysis of thiazolo derivatives showed that certain compounds significantly reduced inflammation in animal models by modulating inflammatory pathways .

Anticancer Potential

Recent studies have also explored the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds have been shown to induce apoptosis in cancer cell lines.

  • Case Study : In vitro studies indicated that specific derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction pathways .

Pharmacokinetics and Drug-Likeness

Understanding the pharmacokinetic profile of (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is crucial for its development as a therapeutic agent.

  • Lipophilicity : The compound's lipophilicity was analyzed using reversed-phase thin-layer chromatography. Results indicated favorable absorption characteristics which are essential for drug development .

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced inflammation in animal models
AnticancerInduced apoptosis in cancer cell lines
LipophilicityFavorable absorption characteristics

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (5E)-2-(2-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step route:

Condensation : React 2-chlorobenzaldehyde with 4-methoxybenzaldehyde under basic conditions to form the benzylidene intermediate.

Cyclization : Use a thiazolo-triazole core precursor (e.g., thiourea derivatives) with the benzylidene intermediate in a cyclocondensation reaction.

  • Optimization : Adjust solvents (e.g., ethanol vs. DMF), temperature (70–100°C), and catalysts (e.g., p-toluenesulfonic acid) to improve yields (≥65%) and purity .
  • Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) .

Q. How does the compound’s electronic structure influence its reactivity in substitution reactions?

  • Key Factors :

  • The electron-withdrawing 2-chlorophenyl group activates the thiazole ring for nucleophilic substitution at the C-2 position.
  • The 4-methoxybenzylidene group stabilizes intermediates via resonance, favoring reactions like SNAr (nucleophilic aromatic substitution) .
    • Experimental Design : Perform DFT calculations to map electron density and compare reactivity with analogs lacking methoxy/chloro substituents .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and stereochemistry?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm regioselectivity (e.g., E/Z isomerism at the benzylidene double bond) .
  • HPLC-MS : Quantify purity and detect byproducts (e.g., oxidation derivatives) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact its biological activity against cancer cell lines?

  • SAR Study :

  • Replace the 2-chlorophenyl group with 4-chlorophenyl or fluorophenyl groups to assess halogen positioning effects on cytotoxicity (e.g., IC50_{50} values in MCF-7 cells) .
  • Modify the methoxy group to ethoxy or dimethoxy groups to evaluate steric/electronic effects on kinase inhibition (e.g., EGFR or VEGFR-2) .
    • Data Analysis : Use ANOVA to compare bioactivity across derivatives, noting contradictions in potency trends (e.g., higher lipophilicity ≠ improved activity) .

Q. What mechanistic pathways explain contradictory reports on its antimicrobial efficacy in Gram-positive vs. Gram-negative bacteria?

  • Hypothesis Testing :

  • Membrane Permeability : Conduct fluorescence assays with membrane probes (e.g., DiSC3_3(5)) to compare compound penetration in S. aureus vs. E. coli .
  • Enzyme Targeting : Screen for binding affinity to bacterial dihydrofolate reductase (DHFR) using SPR and correlate with MIC data .
    • Resolution : Contradictions may arise from species-specific efflux pumps or biofilm formation; include efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in assays .

Q. How can computational modeling guide the design of analogs with improved metabolic stability?

  • Approach :

ADMET Prediction : Use tools like SwissADME to predict CYP450 metabolism hotspots (e.g., demethylation of the methoxy group) .

Docking Studies : Model interactions with CYP3A4 and introduce bulky substituents (e.g., tert-butyl) to block metabolic sites .

  • Validation : Synthesize top candidates and compare plasma half-lives in rodent models vs. parent compound .

Data Contradiction Analysis

Q. Why do some studies report potent anti-inflammatory activity while others show negligible effects?

  • Potential Causes :

  • Assay Variability : Differences in LPS-induced inflammation models (e.g., RAW 264.7 vs. primary macrophages) .
  • Concentration Dependence : Test dose-response curves (0.1–100 µM) to identify threshold effects on NF-κB inhibition .
    • Resolution : Standardize protocols (e.g., ELISA for TNF-α/IL-6) and validate with positive controls (e.g., dexamethasone) .

Q. How can researchers reconcile discrepancies in reported synthetic yields (45–80%) for this compound?

  • Variables to Control :

  • Solvent Purity : Use anhydrous solvents to prevent hydrolysis of intermediates .
  • Catalyst Loading : Optimize p-toluenesulfonic acid (0.5–2.0 eq.) to balance reaction rate and byproduct formation .
    • Best Practices : Publish detailed reaction logs (time, temp, stirring rate) to enable reproducibility .

Methodological Resources

  • Synthetic Protocols : Multi-step organic synthesis with cyclocondensation .
  • Bioactivity Screening : In vitro kinase assays (Carna Biosciences) and antimicrobial disk diffusion .
  • Computational Tools : Gaussian for DFT, AutoDock Vina for molecular docking .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.